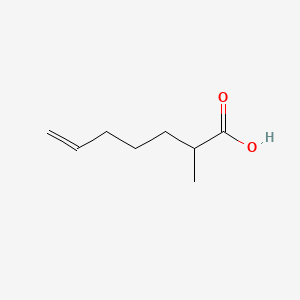

2-Methylhept-6-enoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylhept-6-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-4-5-6-7(2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIKGKAWCGPRBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC=C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10520466 | |

| Record name | 2-Methylhept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10520466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66267-00-3 | |

| Record name | 2-Methylhept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10520466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereochemical Control in the Preparation of 2 Methylhept 6 Enoic Acid and Its Derivatives

Established Synthetic Pathways for 2-Methylhept-6-enoic Acid Scaffolds

Evans Chiral Auxiliary-Mediated Alkylation Strategies

A powerful and widely utilized method for the asymmetric synthesis of α-substituted carboxylic acids is the use of chiral auxiliaries, with the oxazolidinones developed by David A. Evans being a prominent example. This strategy has been successfully applied to the synthesis of (R)-2-methylhept-6-enoic acid.

The synthesis commences with the acylation of a chiral oxazolidinone, for instance, (R)-4-benzyl-2-oxazolidinone, with hept-6-enoyl chloride to form the corresponding N-acyloxazolidinone. Deprotonation of this imide with a strong base, such as sodium hexamethyldisilazide (NaHMDS), at low temperatures (e.g., -78 °C) generates a rigid, chelated (Z)-enolate. The chiral auxiliary effectively shields one face of the enolate, directing the subsequent alkylation to occur from the less sterically hindered face.

Quenching of this enolate with an electrophile, in this case, methyl iodide, introduces the methyl group at the α-position with a high degree of diastereoselectivity. The final step involves the hydrolytic cleavage of the chiral auxiliary from the alkylated product to yield the desired carboxylic acid. This is typically achieved using lithium hydroxide and hydrogen peroxide, which selectively cleaves the exocyclic imide bond without epimerization of the newly formed stereocenter. This sequence provides access to enantiomerically enriched (R)-2-methylhept-6-enoic acid.

| Step | Reagents and Conditions | Product | Key Feature |

| 1. Acylation | (R)-4-benzyl-2-oxazolidinone, hept-6-enoyl chloride, base | (R,R)-4-Benzyl-3-(hept-6-enoyl)oxazolidin-2-one | Formation of the chiral imide |

| 2. Enolate Formation | NaHMDS, THF, -78 °C | (Z)-enolate | Stereoselective deprotonation |

| 3. Alkylation | Methyl iodide, -78 °C to rt | (R,R)-4-Benzyl-3-((R)-2-methylhept-6-enoyl)oxazolidin-2-one | Diastereoselective C-C bond formation |

| 4. Auxiliary Cleavage | LiOH, H₂O₂, THF/H₂O | (R)-2-Methylhept-6-enoic acid | Release of the chiral carboxylic acid |

Multistep Organic Transformations from Precursor Molecules

While chiral auxiliary methods provide elegant routes to enantiopure products, multistep syntheses from simple, achiral precursors are also fundamental in organic synthesis. A plausible synthetic route to racemic this compound could involve a Claisen condensation followed by alkylation and decarboxylation.

For instance, the Claisen condensation of ethyl acetate (B1210297) with a suitable base like sodium ethoxide would generate ethyl acetoacetate. This versatile β-ketoester can then be deprotonated at the α-position and alkylated with 5-bromopent-1-ene. Subsequent methylation at the same α-position using a base and methyl iodide would yield a disubstituted β-ketoester. Finally, saponification of the ester followed by decarboxylation upon heating in acidic conditions would afford the target molecule, this compound.

Alternatively, a Wittig reaction could be employed to construct the carbon skeleton. For example, the reaction of a phosphonium ylide derived from a 5-halopentyltriphenylphosphonium salt with ethyl 2-oxopropanoate would form an α,β-unsaturated ester. Subsequent reduction of the double bond and hydrolysis of the ester would yield 2-methylheptanoic acid, which could then be selectively functionalized to introduce the terminal double bond.

Another approach could utilize a Grignard reaction. The reaction of 5-hexenylmagnesium bromide with ethyl 2-oxopropanoate would give a tertiary alcohol. Oxidation of the alcohol to a ketone, followed by a haloform reaction or another suitable oxidation method, could lead to the formation of this compound.

Stereoselective Synthesis of Chiral Analogues, including α-Methylated Amino Acids

The development of stereoselective methods for the synthesis of chiral analogues of this compound, particularly α-methylated amino acids, is of significant interest due to their potential applications in medicinal chemistry and as building blocks in peptide synthesis.

Organometallic Approaches: Zinc-Copper Reagent Chemistry

Organozinc reagents, particularly in the form of zinc-copper species, have proven to be valuable in the synthesis of α-amino acids. For the synthesis of an α-methylated amino acid analogue of this compound, a strategy involving the alkylation of a chiral glycine enolate equivalent can be envisioned.

A serine-derived zinc-copper reagent can be used to introduce the α-amino acid functionality. The synthesis would start from a protected serine derivative, which is converted into an organozinc iodide. This species can then be transmetalated with a copper salt to form a more reactive organocopper reagent. The addition of this reagent to an α,β-unsaturated ester, such as ethyl 2-methylhept-6-enoate, in a conjugate addition reaction would introduce the amino acid moiety at the β-position. Subsequent functional group manipulations would then lead to the desired α-methylated amino acid.

Enzymatic Resolution and Biocatalytic Routes to Enantiopure Forms

Biocatalysis offers an environmentally benign and highly selective alternative for the preparation of enantiopure compounds. Enzymatic resolution is a common technique where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two.

For the resolution of racemic this compound, a lipase (B570770) could be employed to selectively esterify one of the enantiomers. For example, in the presence of an alcohol and a suitable lipase, such as Candida antarctica lipase B (CAL-B), one enantiomer of the carboxylic acid would be preferentially converted to its ester, while the other enantiomer remains as the unreacted acid. The resulting ester and unreacted acid can then be separated by conventional methods.

Biocatalytic routes can also be used for the asymmetric synthesis of chiral amino acid analogues. For instance, a transaminase could be used to catalyze the asymmetric amination of a keto acid precursor. The synthesis of (S)-2-amino-2-methylhept-6-enoic acid has been reported, and its incorporation into peptides highlights the utility of such biocatalytic approaches.

| Method | Enzyme Class | Substrate | Product(s) | Key Advantage |

| Enzymatic Kinetic Resolution | Lipase | Racemic this compound | Enantiopure ester and enantiopure carboxylic acid | High enantioselectivity |

| Asymmetric Amination | Transaminase | 2-Oxo-2-methylhept-6-enoic acid | Enantiopure (S)-2-amino-2-methylhept-6-enoic acid | Direct formation of the chiral amine |

Protecting Group Chemistry in Synthesis (e.g., Fmoc Protection)

In the synthesis of derivatives of this compound, particularly amino acid analogues, the use of protecting groups is essential to mask reactive functional groups and allow for selective transformations at other sites in the molecule. The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the amino functionality in peptide synthesis due to its base-lability, which makes it orthogonal to many acid-labile protecting groups used for side chains.

The Fmoc group can be introduced onto the nitrogen atom of an amino acid, such as 2-amino-2-methylhept-6-enoic acid, by reaction with Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions. The resulting Fmoc-protected amino acid is then suitable for use in solid-phase peptide synthesis (SPPS). During SPPS, the Fmoc group is cleaved at each cycle using a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), to expose the free amine for coupling with the next Fmoc-protected amino acid in the sequence. The use of Fmoc protection has been documented in the synthesis of peptides containing 2-amino-2-methylhept-6-enoic acid.

Purification Methodologies and Yield Optimization in Acid Synthesis

The successful synthesis of this compound and its derivatives is critically dependent on robust purification methodologies and strategic yield optimization. The inherent structural features of this chiral unsaturated carboxylic acid—namely its stereocenter at the α-position, the terminal double bond, and the carboxylic acid moiety—necessitate tailored approaches to achieve high purity and maximize synthetic efficiency. Research in the broader field of chiral and unsaturated carboxylic acid synthesis provides a framework for the specific challenges encountered with this compound. Key considerations include the removal of starting materials, reaction byproducts, and stereoisomers, as well as the prevention of isomerization or degradation of the target molecule.

Purification Methodologies

The purification of this compound typically involves a multi-step approach, often beginning with preliminary extraction and washing stages to remove inorganic salts and water-soluble impurities. Following this, more sophisticated techniques are employed to isolate the acid in high purity. The choice of method is dictated by the scale of the synthesis, the nature of the impurities, and the required final purity.

Distillation: For thermally stable carboxylic acids, vacuum distillation is a highly effective method for purification. This technique is particularly useful for separating the desired acid from non-volatile impurities and solvents. In the synthesis of structurally related α,β-unsaturated carboxylic acids, such as (E)-hept-2-enoic acid, purification by distillation in vacuo has been demonstrated to yield the product with a purity exceeding 99% as determined by gas chromatography (GC) mdpi.com. This method is applicable to this compound, provided that the distillation is conducted under reduced pressure to avoid thermal degradation or isomerization of the double bond.

Crystallization: Crystallization is a powerful technique for the purification of solid carboxylic acids and can also be adapted for liquid acids through derivatization or the use of low-temperature methods. For unsaturated fatty acids, fractional crystallization from solvents at low temperatures is a common industrial practice. A study on the separation of saturated and unsaturated fatty acids from palm oil demonstrated the efficacy of methanol crystallization ocl-journal.org. By optimizing conditions such as solvent ratio, temperature, and time, a high percentage of saturated fatty acids could be obtained as a precipitate, leaving the unsaturated acids in the filtrate. This principle can be applied to the purification of this compound, where controlled cooling of a suitable solvent mixture can induce the crystallization of saturated impurities or the target acid itself, depending on the solvent system and impurity profile.

Table 1: Optimal Conditions for Fractional Crystallization of Fatty Acids This table is based on data for separating saturated from unsaturated fatty acids and illustrates a methodology applicable to the purification of this compound.

| Parameter | Optimal Condition | Outcome |

| Solvent | Methanol | Effective for differential solubility |

| Fatty Acid:Methanol Ratio (w/v) | 1:15 | Increased purity of separated fractions |

| Crystallization Temperature | -15 °C | Maximized precipitation of saturated acids |

| Crystallization Time | 24 hours | Allowed for complete crystallization |

Chromatographic Techniques: Chromatographic methods are indispensable for achieving very high purity and for the separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC): For the separation of enantiomers of chiral carboxylic acids, HPLC using a chiral stationary phase (CSP) is the most versatile and widely used technique tcichemicals.com. This method involves creating a transient diastereomeric interaction between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. The choice of the appropriate CSP is crucial for a successful separation tcichemicals.com.

Preparative HPLC: This method can be used to isolate enantiopure this compound by covalently bonding the racemic acid to a chiral auxiliary, forming a diastereomeric mixture. This mixture can then be separated by conventional HPLC on a silica gel column. Following separation, the chiral auxiliary is cleaved to yield the enantiopure acid tcichemicals.com.

Gas Chromatography (GC): While primarily an analytical technique, preparative GC can be used for the purification of small quantities of volatile compounds like this compound.

Yield Optimization

Optimizing the yield in the synthesis of this compound involves a systematic investigation of reaction parameters to maximize the formation of the desired product while minimizing side reactions. Modern approaches to reaction optimization are moving away from traditional one-variable-at-a-time methods towards more sophisticated techniques.

Design of Experiments (DoE): Methodologies such as Design of Experiments (DoE) are employed to efficiently explore the reaction space. By systematically varying multiple parameters simultaneously (e.g., temperature, catalyst loading, reactant concentration, and reaction time), it is possible to identify the optimal conditions with a minimal number of experiments nih.gov.

In-situ Reaction Monitoring: The use of Process Analytical Technology (PAT), such as in-line NMR, UV-Vis, or IR spectroscopy, allows for real-time monitoring of the reaction progress. This enables precise determination of the reaction endpoint, preventing the formation of degradation products from over-reaction and ensuring the reaction goes to completion, thus maximizing the crude yield before purification nih.gov.

Table 2: Key Parameters for Yield Optimization in Carboxylic Acid Synthesis This table presents general parameters that would be considered in optimizing the synthesis of this compound.

| Parameter | Influence on Yield | Optimization Strategy |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side products or degradation. | Determine the optimal temperature range that balances reaction speed with selectivity through systematic screening. |

| Catalyst Loading | The amount of catalyst can impact reaction rate and cost-effectiveness. | Identify the minimum catalyst loading required to achieve a high conversion rate within a reasonable timeframe. |

| Reactant Stoichiometry | The ratio of reactants can influence equilibrium position and minimize unreacted starting materials. | Vary the molar ratios of reactants to find the optimal balance for maximizing product formation. |

| Solvent | The choice of solvent can affect solubility, reaction rates, and product stability. | Screen a variety of solvents to find one that provides good reactant solubility and facilitates the desired reaction pathway. |

| Reaction Time | Insufficient time leads to incomplete conversion, while excessive time can result in byproduct formation. | Monitor the reaction progress to determine the point at which the maximum yield of the desired product is achieved. |

By carefully selecting and optimizing both the synthetic route and the subsequent purification strategy, it is possible to produce this compound and its derivatives with high yield and purity, suitable for their intended applications.

Chemical Reactivity and Derivatization of 2 Methylhept 6 Enoic Acid in Advanced Synthesis

Olefin Metathesis Reactions for Macrocyclization and Constrained Systems

Ring-closing metathesis (RCM) is a powerful reaction that utilizes olefin metathesis to form cyclic compounds. wikipedia.orgorganic-chemistry.org 2-Methylhept-6-enoic acid and its derivatives are key substrates in RCM for creating macrocycles and other constrained systems. The presence of two terminal alkenes in a precursor molecule allows for an intramolecular reaction that forms a cycloalkene and releases volatile ethylene, driving the reaction forward. wikipedia.org

This strategy is particularly prominent in the synthesis of "stapled peptides," where the terminal alkene of this compound, incorporated as a non-proteinogenic amino acid, reacts with another alkenyl side chain within the peptide. lookchem.comexplorationpub.com This reaction, typically catalyzed by ruthenium-based catalysts like Grubbs' catalyst, forms a hydrocarbon bridge that locks the peptide into a specific conformation, often an α-helix. pnas.orgresearchgate.net The resulting macrocyclic structure enhances the peptide's stability, cell permeability, and resistance to proteolytic degradation. explorationpub.compnas.org

The efficiency and outcome of the RCM reaction can be influenced by several factors, including the choice of catalyst and the stereochemistry of the amino acid precursors. For instance, α-methylation at the N-terminal side of the metathesis site has been shown to be crucial for the reaction to proceed effectively. lookchem.com

Table 1: Key Applications of this compound in RCM

| Application | Description | Key Features |

| Peptide Stapling | Formation of a hydrocarbon bridge between two amino acid residues in a peptide chain. | Enhances α-helicity, proteolytic stability, and cell permeability. explorationpub.compnas.org |

| Macrocyclization | Synthesis of large cyclic molecules. | Can be used to create macrocyclic natural product analogs and other complex architectures. wikipedia.org |

| Constrained Systems | Generation of molecules with restricted conformational freedom. | Allows for the study of structure-activity relationships and the design of potent bioactive molecules. mdpi.com |

Chemo- and Regioselective Functionalization of the Carboxyl and Alkene Moieties

The presence of both a carboxylic acid and an alkene in this compound allows for selective chemical modifications at either functional group. This orthogonality is key to its utility in complex syntheses.

The carboxylic acid group can undergo standard transformations such as esterification, amidation (for example, in peptide synthesis), and reduction. dicp.ac.cn The alkene, on the other hand, can participate in a variety of addition reactions, including hydrogenation, halogenation, and hydroboration-oxidation. nih.gov

Theoretical and experimental studies have shown that under certain conditions, these two groups can be reacted with high selectivity. For instance, in reactions with silyl (B83357) radicals under UV irradiation, the alkene group is substantially more reactive than the carboxyl group, allowing for selective functionalization of the double bond. nih.gov Conversely, in photocatalytic carbocarboxylation reactions, both the alkyl and carboxyl components of carboxylic acids can be utilized to functionalize alkenes. dicp.ac.cn This chemo- and regioselectivity is critical for multi-step syntheses where protecting groups might otherwise be required.

Coordination Chemistry and Metal-Ligand Complexation Studies

Both the carboxylate and the alkene functionalities of this compound can act as ligands, binding to metal centers to form coordination complexes. researchgate.netlibretexts.org The carboxylate group typically coordinates to metal ions as a monodentate or bidentate ligand. researchgate.net

The alkene moiety can also participate in coordination, particularly with transition metals. The interaction between a metal and the π-system of the double bond is fundamental to the mechanism of catalytic reactions like hydrogenation and olefin metathesis. wikipedia.orgrsc.org For example, in asymmetric hydrogenation, the carboxylic acid can direct the metal catalyst to the alkene, influencing the stereochemical outcome of the reaction. nih.gov

The study of metal complexes with unsaturated carboxylic acids is also relevant in the context of photochemistry, where ligand-to-metal charge transfer can initiate redox reactions. researchgate.net The ability of this compound to coordinate with various metals opens up possibilities for its use in catalysis, materials science, and bioinorganic chemistry. rsc.orggoogle.com

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment of 2 Methylhept 6 Enoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2-Methylhept-6-enoic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to map out the complete molecular structure.

The ¹H and ¹³C NMR spectra of this compound display characteristic signals, with chemical shifts (δ) indicating the electronic environment of each nucleus and coupling constants (J) revealing connectivity between neighboring nuclei.

The ¹H NMR spectrum is expected to show distinct signals for the protons in the molecule. The vinyl protons at C-7 and C-6 will appear in the downfield region typical for alkenes. The proton at C-2, being adjacent to the carboxylic acid group, will also be deshielded. The methyl protons at C-8 will appear as a doublet due to coupling with the H-2 proton.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C-1) will have the largest chemical shift. The alkene carbons (C-6 and C-7) will resonate in the characteristic region for sp²-hybridized carbons, while the remaining sp³-hybridized carbons of the alkyl chain will appear in the upfield region.

Predicted ¹H and ¹³C NMR Data for this compound Note: This data is predicted based on established chemical shift values and data from similar compounds. Actual experimental values may vary slightly.

¹H NMR (Proton NMR)| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 2.45 | quintet | 7.0 |

| H-3 (a,b) | 1.50 - 1.70 | multiplet | - |

| H-4 (a,b) | 1.40 - 1.50 | multiplet | - |

| H-5 (a,b) | 2.05 - 2.15 | multiplet | - |

| H-6 | 5.75 - 5.85 | ddt | 16.9, 10.2, 6.7 |

| H-7a | 5.00 | dq | 17.1, 1.8 |

| H-7b | 4.95 | dq | 10.2, 1.5 |

| H-8 (CH₃) | 1.18 | doublet | 7.0 |

¹³C NMR (Carbon-13 NMR)

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (COOH) | ~182 |

| C-2 | ~41 |

| C-3 | ~34 |

| C-4 | ~28 |

| C-5 | ~33 |

| C-6 | ~138 |

| C-7 | ~115 |

While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting H-2 with both H-3 and the methyl protons H-8. It would also reveal the connectivity along the alkyl chain (H-3/H-4, H-4/H-5) and into the alkene moiety (H-5/H-6, H-6/H-7), confirming the linear sequence of the carbon backbone. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu This allows for the unambiguous assignment of each carbon in the chain by linking it to its known proton signal from the ¹H NMR spectrum. For instance, the doublet at δ ~1.18 ppm would show a correlation to the carbon signal at δ ~17 ppm, confirming their assignment as H-8 and C-8, respectively. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range connectivity, showing correlations between protons and carbons separated by two or three bonds. columbia.edu This technique is particularly useful for identifying quaternary carbons and linking different parts of the molecule. Key HMBC correlations for this compound would include the methyl protons (H-8) correlating to the carbonyl carbon (C-1) and the chiral center carbon (C-2), definitively placing the methyl group at the C-2 position. researchgate.netcolumbia.edu

The concept of E/Z isomerism applies to alkenes where each carbon atom of the double bond is bonded to two different substituent groups. In the structure of this compound, the double bond is located between carbon 6 and carbon 7. Carbon 7 is bonded to two hydrogen atoms, which are identical substituents. Therefore, the C-6/C-7 double bond in this compound does not exhibit E/Z isomerism, and this analysis is not applicable to this specific molecule. practically.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. mdpi.comjapsonline.com this compound has a molecular formula of C₈H₁₄O₂. nih.gov Its monoisotopic mass can be calculated with high precision. HRMS analysis would yield an exact mass measurement that corresponds to this formula, distinguishing it from other compounds that might have the same nominal mass but a different elemental composition. mdpi.com For example, the calculated exact mass for the protonated molecule [M+H]⁺, C₈H₁₅O₂⁺, is 143.10666. beilstein-journals.org An experimental HRMS value very close to this calculated mass would confirm the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org It is ideal for analyzing the components of a mixture and assessing the purity of a compound.

In a GC-MS analysis, a sample containing this compound would first be injected into the gas chromatograph. The compound would travel through a capillary column and separate from other volatile or semi-volatile components based on its boiling point and interactions with the column's stationary phase. wikipedia.org After eluting from the GC column at a specific retention time, the purified compound enters the mass spectrometer.

The mass spectrometer ionizes the molecules, often causing them to break apart into characteristic fragment ions. The resulting mass spectrum is a fingerprint for the molecule, showing the molecular ion (if stable enough to be observed) and various fragment ions. The fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways could include the loss of a water molecule, the loss of the carboxyl group (∙COOH), and cleavage along the alkyl chain. This fragmentation data, combined with the retention time, allows for confident identification and purity assessment of the compound within a sample. researchgate.netmdpi.com

X-ray Crystallography for Unambiguous Stereochemical Assignment

X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure and, for chiral compounds, its absolute stereochemistry. researchgate.net The technique relies on the diffraction of X-rays by a single, highly ordered crystal. The resulting diffraction pattern allows for the calculation of electron density maps, from which the precise positions of atoms in the crystal lattice can be determined.

For chiral carboxylic acids, obtaining a single crystal suitable for X-ray diffraction can be a critical challenge. researchgate.net However, when successful, it provides incontrovertible proof of the spatial arrangement of atoms, including the configuration at the stereocenter. In many cases, derivatization of the carboxylic acid is employed to facilitate crystallization and introduce heavy atoms, which aids in the determination of the absolute configuration through the anomalous dispersion effect. tcichemicals.comresearchgate.net

A pertinent example is the structural confirmation of the stereocenter in a derivative of this compound. In one study, the stereochemistry of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid was confirmed by crystallizing its alkylated nickel(II) Schiff base complex. rsc.org The analysis of the resulting crystal provided the definitive (S) assignment. The crystallographic data from this analysis are summarized below.

Table 1: Crystallographic Data for a Ni(II) Complex of a this compound Derivative rsc.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₃₂H₃₃N₃NiO₃ |

| Formula Weight | 566.32 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 11.07980(8) |

| b (Å) | 21.99770(13) |

| c (Å) | 11.88015(9) |

| β (°) | 102.0025(7) |

| Volume (ų) | 2832.25(3) |

| Z | 4 |

| Radiation | Cu Kα (λ = 1.54184 Å) |

| Flack Parameter | -0.005(12) |

The Flack parameter, being close to zero, confirms the correct assignment of the absolute stereostructure. rsc.org This approach, while indirect, is a powerful and accepted method for assigning the absolute configuration of the parent chiral acid.

Chromatographic Methods for Separation, Isolation, and Purity Profiling

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and purification of individual components from a mixture. For this compound, both achiral and chiral chromatographic techniques are essential for its characterization.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to assess the chemical purity of a substance by separating it from impurities and byproducts. For carboxylic acids like this compound, which lack a strong chromophore, derivatization may be necessary to enhance detection by UV-Vis spectrophotometry. unco.edu Alternatively, detection methods such as evaporative light scattering (ELSD) or mass spectrometry (MS) can be used. hplc.eu

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In RP-HPLC, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. hplc.eunih.gov The purity of synthetic peptides incorporating this compound is routinely assessed and purified using RP-HPLC, confirming the successful synthesis and isolation of the target compound. nih.govmdpi.com

Table 2: Typical HPLC Conditions for Purity Analysis of Carboxylic Acids and Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | C18 Silica Gel | hplc.eunih.gov |

| Mobile Phase | Acetonitrile/Water gradient with 0.05% TFA | nih.gov |

| Flow Rate | 1.0 - 2.5 mL/min (analytical) | hplc.eunih.gov |

| Temperature | Ambient or controlled (e.g., 30 °C) | hplc.eu |

| Detection | UV (e.g., 214 nm, 225 nm) or ELSD | hplc.eunih.govmdpi.com |

When this compound is synthesized as a single enantiomer or as a racemate that requires separation, chiral HPLC is the method of choice. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus separation. phenomenex.comchromatographyonline.com

The separation of chiral carboxylic acids is routinely achieved using polysaccharide-based CSPs, such as derivatized cellulose (B213188) or amylose. researchgate.netresearchgate.net Columns like Chiralcel® and Chiralpak® are widely employed for this purpose. The enantioselective recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector. chiraltech.com The mobile phase, often a mixture of a hydrocarbon (like hexane) and an alcohol (like isopropanol) with an acidic modifier (like trifluoroacetic acid or formic acid), plays a crucial role in achieving optimal resolution. researchgate.netakjournals.com In some cases, derivatization of the carboxylic acid is performed to improve separation and detection. akjournals.com

Table 3: Common Chiral Stationary Phases for the Separation of Chiral Carboxylic Acids

| CSP Type | Chiral Selector Example | Common Trade Names | Reference |

|---|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD | researchgate.netnih.gov |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD | nih.gov |

| Macrocyclic Glycopeptide | Teicoplanin | Astec® CHIROBIOTIC® T | researchgate.netsigmaaldrich.com |

| Anion-Exchanger | Quinine tert-butylcarbamate | CHIRALPAK® QN-AX | chiraltech.com |

Circular Dichroism (CD) Spectroscopy for Conformational Analysis of Derived Peptides

When this compound is incorporated into a peptide chain as an unnatural amino acid, it can significantly influence the peptide's secondary structure. Circular Dichroism (CD) spectroscopy is a powerful technique for investigating these conformational properties, particularly for assessing the formation of α-helices, β-sheets, or random coils. frontiersin.orgwiley.com

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Peptides and proteins exhibit characteristic CD spectra depending on their secondary structure. For instance, an α-helical conformation typically shows negative bands around 222 nm and 208 nm and a positive band around 193 nm. frontiersin.org

Studies on peptides containing this compound, often as part of a hydrocarbon staple to constrain the peptide's conformation, utilize CD spectroscopy to quantify the degree of α-helicity. nih.gov The introduction of such a constraint is often designed to stabilize an α-helical structure. The mean residue ellipticity [θ] at 222 nm is commonly used to calculate the percentage of α-helicity, providing a quantitative measure of the structural impact of incorporating the unnatural amino acid. rsc.orgnih.gov

Table 4: Effect of this compound Incorporation on Peptide α-Helicity nih.gov

| Peptide | Description | α-Helicity (%) |

|---|---|---|

| NLH5 | Linear peptide containing two (S)-2-amino-2-methyl-hept-6-enoic acid residues | 20.6 |

| NLH6 | Stapled version of NLH5 (via olefin metathesis of the side chains) | 34.4 |

The data clearly demonstrate that the conformational constraint imposed by cyclizing the side chains of the incorporated this compound residues leads to a significant increase in the α-helical content of the peptide. nih.gov

Computational Chemistry and Molecular Modeling of 2 Methylhept 6 Enoic Acid and Its Analogues

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability Prediction

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can map out the conformational space available to a molecule, revealing its preferred shapes and their relative stabilities.

In a broader context, MD simulations have been effectively used to study the behavior of lipid analogues in different environments, such as membranes. chemrxiv.org Studies on synthetic monomycoloyl glycerol (B35011) (MMG) analogs, which share features with fatty acids, use MD to explore how stereochemistry affects their self-assembly and interactions. chemrxiv.org These simulations elucidate how molecular conformation, ordering of hydrocarbon chains, and intermolecular interactions govern the stability of different phases, providing a template for how MD can be applied to understand the aggregation and stability of 2-methylhept-6-enoic acid in various media. chemrxiv.org A conformational search on a diyne-stapled peptide containing a modified heptenoic acid scaffold generated a hundred different conformations, allowing for an analysis of their varying Gibbs free energy (G) values to predict conformational variability. rsc.org

| Analogue/System | Simulation Goal | Key Findings/Insights | Reference |

|---|---|---|---|

| Stapled Peptides with 2-amino-2-methylhept-6-enoic acid | Characterize binding modes to Beclin 1; Compute binding energies | Provided insights into the physical interaction critical for biological function. | polyu.edu.hk |

| Synthetic Monomycoloyl Glycerol (MMG) Analogs | Explore conformational dynamics and interactions governing self-assembly. | Linked stereochemistry to the ordering of hydrocarbon chains and intermolecular interactions. | chemrxiv.org |

| Diyne Stapled Peptides | Predict conformational variability. | Generated an overlay of possible conformations with associated Gibbs free energy values. | rsc.org |

Ligand-Protein Docking Studies for Elucidating Binding Modes and Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). arxiv.org This method is instrumental in drug discovery and molecular biology for understanding the basis of molecular recognition.

For analogues of this compound, docking studies have provided critical insights into their potential biological targets and binding mechanisms. For example, derivatives of fusidic acid, which contain a 6-methylhept-5-enoic acid side chain, have been extensively studied using molecular docking to clarify their mechanism of action against bacterial targets. liverpool.ac.uk These studies, often combined with homology modeling and QSAR, help to rationalize the structure-activity relationships observed experimentally. liverpool.ac.uk

In another example, an in silico study investigated the binding of (2E)-6-(13,17-dihydroxy-7-methylhept-2-enoic acid) to the human estrogen receptor-alpha (ER-α). ukwms.ac.id Docking simulations predicted the binding energy (ΔG) and identified key hydrogen bonds and hydrophobic interactions with amino acid residues in the receptor's binding pocket, comparing its potency to known ligands. ukwms.ac.id Furthermore, a 2-amino-2-methylhept-6-enoic acid residue, as part of a larger molecule, was identified in the Protein Data Bank (PDB ID: 3o3e) bound to the Class I Major Histocompatibility Complex (MHC) protein HLA-A2, highlighting its role in immune recognition. wiley.com

| Analogue | Protein Target | Key Interactions/Findings | Reference |

|---|---|---|---|

| Fusidic Acid Derivatives | Bacterial EF-G | Clarified mechanism and regularity of antibacterial activities. | liverpool.ac.uk |

| (2E)-6-(13,17-dihydroxy-7-methylhept-2-enoic acid) | Human Estrogen Receptor-alpha (ER-α) | Predicted binding affinity and interactions with residues like Thr-347 and Leu-525. | ukwms.ac.id |

| 2-amino-2-methylhept-6-enoic acid (in a complex) | Class I MHC HLA-A2 | Identified as a component of an antigen bound within the MHC groove. | wiley.com |

| Stapled Peptides | MDM2/MDMX | Structural analysis suggested that the nature of the staple affects binding affinity to different protein pockets. | rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. By identifying key molecular descriptors (physicochemical properties, electronic features, or 3D parameters) that correlate with activity, QSAR provides a predictive framework for optimizing lead compounds.

The development of novel fusidic acid derivatives serves as a prime example of QSAR application for analogues of this compound. liverpool.ac.ukmdpi.com In these studies, 3D-QSAR models were developed to understand the structural requirements for potent antibacterial activity. liverpool.ac.uk Using methods like Partial Least Squares (PLS) analysis, researchers established a linear relationship between the experimental activity and the values predicted by the model. liverpool.ac.uk

A typical QSAR study involves aligning a series of compounds and generating molecular fields that describe their steric and electrostatic properties. The resulting model can be visualized as a contour map, highlighting regions where bulky groups or specific electronic features would enhance or diminish activity. Such models for fusidic acid analogues achieved a high correlation coefficient (R² = 0.963) between predicted and experimental values, demonstrating good predictive power. liverpool.ac.uk These models are invaluable for the rational design of new analogues with improved potency. liverpool.ac.uk

| Parameter | Value | Description |

|---|---|---|

| n | 5 | Number of components in the PLS model. |

| q² | 0.826 | Cross-validated correlation coefficient (a measure of predictive ability). |

| R² | 0.963 | Non-cross-validated correlation coefficient (a measure of model fit). |

| SEE | 0.188 | Standard error of the estimate. |

| F value | 118 | F-test value, indicating the statistical significance of the model. |

Data sourced from a QSAR study on fusidic acid derivatives. liverpool.ac.uk

Prediction of Conformational Preferences and Steric Effects

The three-dimensional shape (conformation) of a molecule is critical to its function. Computational methods can predict the most stable conformations and analyze how steric bulk influences molecular geometry. For this compound, the chiral center at position 2 and the flexible heptenoic chain create a complex conformational landscape.

Computational studies on related structures provide a clear picture of how such analyses are performed. For 2-Methyl-3-oxohept-6-enoic acid, the examination of energy-minimized conformers was used to explain unexpected nuclear Overhauser effect (nOe) signals in NMR spectra, confirming the relative stereochemistry of the molecule. rsc.org This demonstrates how computational models can bridge the gap between experimental data and 3D structure.

The presence of the methyl group at the C2 position introduces significant steric effects. In analogues like (S)-2-Amino-2-methylhept-6-enoic acid, this additional methyl group forces the adoption of specific backbone torsion angles when incorporated into a peptide, constraining its conformational freedom. wiley.com This pre-organization can be energetically favorable for binding to a target protein, as it reduces the entropic penalty of binding. rsc.org Conformational analysis via circular dichroism (CD) spectroscopy, supported by molecular modeling, has shown that peptide staples derived from such modified amino acids effectively induce and maintain α-helical structures. rsc.org

| Property | Value | Implication for Conformational Analysis |

|---|---|---|

| Molecular Weight | 142.20 g/mol | Basic parameter for all computational models. |

| XLogP3 | 2.4 | Indicates moderate lipophilicity, influencing interactions in biological membranes. |

| Rotatable Bond Count | 5 | A measure of molecular flexibility; a higher number suggests a more complex conformational space. |

| Topological Polar Surface Area | 37.3 Ų | Relates to hydrogen bonding potential and membrane permeability. |

Data sourced from PubChem CID 13128941. nih.gov

Biological and Biochemical Research Applications of 2 Methylhept 6 Enoic Acid and Its Bio Inspired Analogues

Biosynthetic Pathways and Natural Product Origins (e.g., Helvolic Acid Biosynthesis)

The structural motif of 2-Methylhept-6-enoic acid, characterized by its α-methyl branch, is conceptually linked to the biosynthesis of certain complex natural products, particularly those involving non-standard starter units in polyketide synthesis. A prime example is the biosynthesis of the fungal steroid antibiotic, Helvolic Acid.

Helvolic acid is a triterpenoid (B12794562) derivative produced by fungi such as Aspergillus fumigatus. Its biosynthesis deviates from typical pathways that use acetate (B1210297) as the primary building block. Instead, evidence from gene cluster analysis and isotopic labeling studies suggests that the biosynthesis is initiated by a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme. This enzymatic machinery utilizes a branched-chain acyl-CoA molecule as a starter unit, rather than the standard Acetyl-CoA.

The starter unit is typically derived from the catabolism of branched-chain amino acids like valine, leucine, or isoleucine, leading to precursors such as Isobutyryl-CoA or isovaleryl-CoA. This compound, while not a direct precursor to helvolic acid itself, serves as a structural exemplar of the type of branched-chain, short-to-medium chain fatty acid that nature employs to generate structural diversity. The α-methylation is a key feature that prevents standard β-oxidation, channeling the molecule into specialized secondary metabolic pathways. This biosynthetic strategy highlights how nature uses simple, modified building blocks to construct complex and biologically active scaffolds.

Role in Metabolic Processes and Specific Enzyme-Substrate/Inhibitor Interactions

As a branched-chain fatty acid (BCFA), this compound is predicted to interact with enzymes involved in lipid metabolism, potentially acting as either a substrate or an inhibitor. Its metabolism would diverge from the canonical β-oxidation pathway of straight-chain fatty acids due to the methyl group at the C2 (α) position.

Before entering any metabolic pathway, the carboxylic acid must be activated to its high-energy thioester derivative, 2-methylhept-6-enoyl-CoA . This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS). The specificity of ACS isoforms for branched-chain substrates varies. It is plausible that specific medium-chain ACS isoforms could recognize and activate this compound.

Once activated, the α-methyl group sterically hinders the enzymes of the β-oxidation cycle, particularly acyl-CoA dehydrogenase. Therefore, its catabolism would likely require alternative pathways, such as α-oxidation or ω-oxidation, to process the branched structure.

Furthermore, due to its structural similarity to endogenous fatty acid substrates, this compound or its CoA-ester could act as a competitive inhibitor for certain enzymes. For instance, it could compete with other fatty acyl-CoAs for the active site of enzymes involved in fatty acid elongation or desaturation, potentially modulating cellular lipid profiles.

| Enzyme/Enzyme Class | Potential Role of this compound | Biochemical Consequence | Mechanism |

|---|---|---|---|

| Acyl-CoA Synthetase (Medium Chain) | Substrate | Activation to 2-methylhept-6-enoyl-CoA for entry into metabolic pathways. | ATP-dependent formation of a thioester bond with Coenzyme A. |

| Acyl-CoA Dehydrogenase | Inhibitor | Potential disruption of β-oxidation of other fatty acids. | Competitive inhibition due to structural similarity to natural substrates but inability to be dehydrogenated at the α-β position. |

| Phytanoyl-CoA Dioxygenase (α-oxidation) | Potential Substrate | Initiation of catabolism via an alternative pathway to bypass the α-methyl block. | Hydroxylation at the α-carbon, followed by decarboxylation. |

Research into Neurotransmitter Modulation and Related Signaling Pathways

While direct research on this compound's effect on neurotransmitter systems is limited, studies on related BCFAs and unsaturated fatty acids provide a framework for its potential modulatory roles. Fatty acids are known to influence neuronal function through several mechanisms, including altering the biophysical properties of cell membranes, acting as signaling molecules, and directly modulating the activity of ion channels and receptors.

The structure of this compound suggests it could influence neuronal signaling in two primary ways:

Membrane Fluidity and Lipid Raft Composition: As a BCFA, its incorporation into neuronal membranes could alter membrane fluidity and the organization of lipid rafts. These microdomains are enriched in signaling proteins, including G-protein coupled receptors (GPCRs) and ion channels. Changes in the lipid environment can allosterically modulate receptor conformation and downstream signaling, thereby affecting neurotransmitter systems like the GABAergic and glutamatergic pathways.

Direct Receptor/Channel Modulation: Certain fatty acids are known to directly bind to and modulate neurotransmitter receptors. For example, unsaturated fatty acids can potentiate or inhibit ligand-gated ion channels such as the GABA-A receptor or NMDA receptors. The unique combination of a branched chain and a terminal double bond in this compound makes it a candidate for investigation as a novel allosteric modulator of such neuronal targets. Research in this area would involve electrophysiological studies to assess its effects on specific ion channel currents in the presence and absence of neurotransmitters.

Engineering of Bioactive Peptides with Enhanced Helicity and Proteolytic Stability

One of the most significant applications of molecules structurally analogous to this compound is in the field of peptide engineering, specifically in the creation of "hydrocarbon-stapled" peptides. Many critical protein-protein interactions (PPIs) are mediated by α-helical domains. Short peptides mimicking these domains are promising therapeutic leads, but they often fail in biological systems because they are unstructured in solution and are rapidly degraded by proteases.

Hydrocarbon stapling solves these problems. The technique involves synthesizing a peptide with two modified, non-canonical amino acids containing alkene-terminated side chains. A ring-closing metathesis reaction then creates a covalent hydrocarbon "staple" that locks the peptide into a stable α-helical conformation.

The synthesis of the required non-canonical amino acids, such as (S)-2-(4'-pentenyl)alanine or its longer-chain homologues, often starts from chiral precursors that share the core structural features of this compound: a chiral α-carbon and a terminal alkene at a specific distance. These stapled peptides exhibit dramatically enhanced properties:

Increased Helicity: The staple pre-organizes the peptide into its bioactive α-helical shape, reducing the entropic penalty of binding to its target.

Proteolytic Stability: The rigid, unnatural structure of the staple and the constrained helix resist recognition and cleavage by proteases.

Enhanced Cell Permeability: The greasy hydrocarbon staple can improve the peptide's ability to cross cell membranes.

Hydrocarbon stapling has been successfully applied to create potent modulators of intracellular PPIs that were previously considered "undruggable."

MDM2/MDMX: The tumor suppressor protein p53 is negatively regulated by its E3 ubiquitin ligases, MDM2 and MDMX. Disrupting the p53-MDM2/MDMX interaction can reactivate p53 and trigger apoptosis in cancer cells. Stapled peptides were designed to mimic the α-helical transactivation domain of p53. For example, the stapled peptide ATSP-7041, which targets both MDM2 and MDMX, was developed from such principles and has shown potent anti-tumor activity in preclinical models.

Beclin 1-Vps34: The interaction between Beclin 1 and the lipid kinase Vps34 is central to the initiation of autophagy, a cellular recycling process. Stapled peptides that mimic the Beclin 1 α-helix have been developed as chemical probes to either stabilize or disrupt this interaction, allowing researchers to precisely control the induction of autophagy.

| Target PPI | Peptide Type | Key Research Finding | Significance |

|---|---|---|---|

| p53-MDM2/MDMX | Stapled α-helical peptide (e.g., SAH-p53-8, ATSP-7041) | Stapled versions show >100-fold increase in binding affinity (Kd in low nM range) and significant cellular uptake compared to the unstapled p53-derived peptide. | Reactivation of the p53 tumor suppressor pathway for cancer therapy. |

| Beclin 1-Vps34 | Stapled Beclin 1 BH3 domain peptide | The stapled peptide demonstrates enhanced helicity, protease resistance, and potent induction of autophagy in cells at low micromolar concentrations. | Provides a specific chemical tool to modulate autophagy for research in cancer, neurodegeneration, and infectious disease. |

Beyond their therapeutic potential, stapled peptides derived from these principles are invaluable as chemical probes for basic research. Because they can enter cells and specifically engage an intracellular target, they allow for the acute modulation of a single PPI. This provides a level of temporal and specific control that genetic methods like siRNA or CRISPR often cannot match.

For example, a stapled peptide targeting the Beclin 1-Vps34 interaction can be added to cell culture to initiate autophagy at a precise moment, allowing researchers to study the immediate downstream consequences. Furthermore, these probes can be functionalized with reporter tags, such as fluorescent dyes or Biotin , to enable visualization of target engagement within the cell or to perform affinity pulldown-mass spectrometry experiments to identify binding partners and map cellular interaction networks.

Applications in Biomolecular Structure-Activity Relationship Studies

The systematic modification of the hydrocarbon staple, which is conceptually derived from structures like this compound, is a powerful platform for conducting detailed structure-activity relationship (SAR) studies. By varying the staple's features, researchers can dissect the precise structural requirements for optimal biological activity.

Key parameters investigated in SAR studies of stapled peptides include:

Stereochemistry: The chirality of the non-canonical amino acids (typically S-configuration) is essential for the proper formation of a right-handed α-helix. Using the R-enantiomer can disrupt the helix or alter its binding properties entirely.

Staple Composition: While typically a pure hydrocarbon, the staple can be modified with other functional groups (e.g., ethers, fluorines) to fine-tune properties like solubility and binding affinity.

These SAR studies are crucial for optimizing a lead compound, transforming a moderately active peptide into a highly potent and specific modulator. This iterative process of design, synthesis, and biological testing, all hinging on the chemistry of the alkene-bearing amino acid precursors, is a cornerstone of modern chemical biology and drug discovery.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Helvolic Acid |

| Acetyl-CoA |

| Isobutyryl-CoA |

| Squalene |

| 2-methylhept-6-enoyl-CoA |

| (S)-2-(4'-pentenyl)alanine |

Environmental Fate and Degradation Mechanisms of 2 Methylhept 6 Enoic Acid Analogues

Atmospheric Oxidation and Ozonolysis Pathways for Unsaturated Carbon Chains

Unsaturated carboxylic acids can be introduced into the atmosphere from both biogenic and anthropogenic sources. Once airborne, their chemical lifetime is largely controlled by reactions with key atmospheric oxidants, namely the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). These reactions transform the parent molecule into a variety of smaller, more oxidized, and often more volatile or water-soluble compounds.

The atmospheric degradation of 2-Methylhept-6-enoic acid is expected to be initiated primarily by the reaction of OH radicals and O₃ with the carbon-carbon double bond at the 6-position. The reaction with OH radicals is typically fast and proceeds via OH addition to the double bond, forming a hydroxyalkyl radical. researchgate.net In the presence of oxygen, this radical is rapidly converted to a peroxy radical, which can then undergo further reactions to form a range of oxygenated products, including alcohols and ketones. researchgate.net

Ozonolysis, the reaction with ozone, is another significant atmospheric removal process for unsaturated compounds. iitk.ac.in This reaction involves the electrophilic addition of ozone to the double bond to form an unstable primary ozonide, which then decomposes into a Criegee intermediate and a carbonyl compound. iitk.ac.incopernicus.org For this compound, ozonolysis would cleave the molecule at the double bond, leading to the formation of smaller, oxygenated products. Under oxidative workup conditions, which can occur in the atmosphere, any aldehyde products can be further oxidized to carboxylic acids. masterorganicchemistry.combyjus.com

The expected primary products from the ozonolysis of this compound are outlined in the table below.

Interactive Data Table: Predicted Atmospheric Ozonolysis Products of this compound

| Reactant | Oxidant | Predicted Primary Products |

|---|---|---|

| This compound | Ozone (O₃) | 2-Methyl-5-oxopentanoic acid |

| This compound | Ozone (O₃) | Formaldehyde |

The rate of these atmospheric reactions is influenced by the structure of the unsaturated acid. Studies on other unsaturated fatty acids have shown that reaction rates are highly dependent on the position of the double bond and the presence of other functional groups. microbiologysociety.org The presence of a methyl branch at the alpha-position, as in this compound, may influence the reaction kinetics compared to its linear counterpart, hept-6-enoic acid.

Biogeochemical Cycling and Persistence in Environmental Matrices (e.g., Soil Organic Carbon)

When deposited into terrestrial environments, the fate of this compound is primarily governed by microbial degradation. Soil microorganisms play a crucial role in the biogeochemical cycling of fatty acids, utilizing them as carbon and energy sources. microbiologysociety.orgfrontiersin.org The persistence of fatty acids in soil is generally low due to their susceptibility to microbial breakdown. wiley.com

The degradation of straight-chain fatty acids typically proceeds via the β-oxidation pathway. However, the presence of a methyl branch in this compound can alter the degradation pathway. Branched-chain fatty acids are common in soil environments and are known to be degraded by various soil bacteria. ijcmas.com Some bacteria are capable of degrading methyl-branched fatty acids through alternative pathways, such as α-oxidation or via the isovalerate pathway, to overcome the steric hindrance of the methyl group. researchgate.net

The persistence of this compound in soil will depend on a variety of factors including soil type, temperature, moisture content, and the composition of the microbial community. Fatty acids can become incorporated into the soil organic matter through ester or amide linkages, which can increase their persistence. wiley.com However, free fatty acids are generally considered to be readily biodegradable. wiley.com A study on the degradation of C7 to C18 fatty acids in soil indicated a half-life of approximately 3 days, suggesting a low potential for persistence. wiley.com

The table below summarizes the key factors influencing the persistence of fatty acid analogues in soil.

Interactive Data Table: Factors Affecting the Persistence of Fatty Acid Analogues in Soil

| Factor | Influence on Persistence | Rationale |

|---|---|---|

| Microbial Activity | Decreases | Microorganisms utilize fatty acids as a carbon source, leading to their degradation. researchgate.net |

| Soil Organic Matter | Increases | Incorporation into complex organic matter can protect fatty acids from degradation. wiley.com |

| Branching | May Increase or Decrease | While branching can hinder β-oxidation, specialized microbial pathways exist for their degradation. ijcmas.comresearchgate.net |

| Unsaturation | Generally Decreases | The double bond provides an additional site for microbial attack. |

| Soil Moisture & Temperature | Variable | Optimal conditions for microbial activity will enhance degradation rates. |

Future Research Trajectories and Unexplored Potential of 2 Methylhept 6 Enoic Acid

Development of Next-Generation Synthetic Methodologies

The synthesis of enantiomerically pure 2-methylhept-6-enoic acid is crucial for its application in stereospecific contexts, such as pharmacology and chemical biology. Future research is focused on developing more efficient, scalable, and stereoselective synthetic routes.

Current and developing methodologies include:

Asymmetric Synthesis via Chiral Auxiliaries: One established strategy involves the use of chiral auxiliaries to direct the stereoselective alkylation of a pro-chiral starting material. For instance, (R)-4-benzyl-3-(hept-6-enoyl)oxazolidin-2-one can be treated with a strong base like sodium hexamethyldisilazide (NaHMDS) to form a chiral enolate, which is then quenched with an electrophile such as iodomethane (B122720) to introduce the methyl group at the α-position with high stereocontrol. mdpi.com Subsequent hydrolysis of the auxiliary yields the desired (R)-2-methylhept-6-enoic acid. mdpi.com Similarly, asymmetric synthesis of 2-methylalkanoic acids has been achieved from chiral oxazolines. acs.org

Enzymatic Resolution: Biocatalysis offers a green and highly selective alternative for obtaining single enantiomers. Racemic mixtures of 2-methylalkanoic acids can be resolved through esterification reactions catalyzed by enzymes like lipase (B570770) from Candida cylindracea. researchgate.net This process selectively converts one enantiomer into an ester, allowing for the separation of the unreacted enantiomeric acid. researchgate.net

Stereoselective Alkylation: Research into the alkylation of chiral enolates, such as the lithium enolate of (1R)-3-endo-(p-methoxybenzyl)isobornyl propionate, has shown promise in producing (R)-2-methylalkanoic esters with high diastereomeric excess. thieme-connect.com

Future efforts will likely focus on catalytic asymmetric methods, reducing the need for stoichiometric chiral auxiliaries and improving atom economy. The development of novel chiral ruthenium catalysts for asymmetric hydrogenation represents a promising avenue for related compounds and could be adapted for precursors to this compound. researchgate.net

Expansion of Applications in Chemical Biology and Materials Science

The bifunctional nature of this compound—possessing both a carboxylic acid handle and a reactive terminal alkene—makes it a versatile building block for complex molecular architectures.

Chemical Biology: A significant and expanding application lies in the synthesis of "stapled peptides". lookchem.com The N-fluorenylmethoxycarbonyl (Fmoc) protected derivatives of both (S)- and (R)-2-methylhept-6-enoic acid are crucial non-natural amino acids used for creating these structurally constrained peptides. lookchem.comnih.gov

Mechanism and Purpose: In a peptide sequence, two of these amino acid analogues are incorporated several positions apart (e.g., at positions i and i+4 or i, i+7). nih.gov The terminal alkene side chains are then covalently linked using a ring-closing metathesis reaction, creating a hydrocarbon "staple". lookchem.com

Therapeutic Potential: This conformational constraint enhances the peptide's stability against proteolytic degradation, improves its cell permeability, and locks it into a bioactive conformation. lookchem.comlookchem.com Stapled peptides are a promising new class of therapeutics designed to modulate protein-protein interactions, which are often considered challenging targets for traditional small-molecule drugs. lookchem.com

Drug Delivery Systems: Beyond direct therapeutic use, there is potential to incorporate this compound derivatives into advanced drug delivery systems, such as nanoparticles or liposomes, to improve the bioavailability and targeted delivery of peptide-based drugs. lookchem.com

Materials Science: While less explored, the potential for this compound in materials science is considerable. The terminal alkene functionality allows it to act as a monomer in polymerization reactions or to be grafted onto surfaces to modify their properties. Future research could explore its use in creating:

Functional Polymers: Incorporation into polymer backbones could introduce chirality and a reactive handle (the carboxylic acid) for further functionalization.

Biocompatible Materials: Its origins as an amino acid analogue suggest potential in developing biocompatible materials for medical devices or tissue engineering scaffolds.

Integration with Advanced Analytical Techniques for Real-Time Monitoring

The synthesis and application of this compound and its derivatives rely on sophisticated analytical techniques for characterization, purification, and quality control.

Chromatography and Spectroscopy: High-Performance Liquid Chromatography (HPLC) is routinely used to monitor reaction progress and purify final products, including the separation of enantiomers using chiral stationary phases. mdpi.comgoogle.com Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure of intermediates and final products. mdpi.comrsc.org

Stereochemical Determination: The absolute stereochemistry of the chiral center is fundamental to the compound's function. Advanced techniques like X-ray crystallography are employed for unambiguous confirmation. In the synthesis of related stapled peptides, the stereochemistry of the precursor amino acid was confirmed by crystallizing an alkylated nickel (II) Schiff base complex and analyzing it on an Agilent Supernova diffractometer. rsc.org This technique provides definitive proof of the spatial arrangement of atoms in the molecule. rsc.org

Future research will likely see an increased use of real-time monitoring techniques, such as in-situ NMR or process analytical technology (PAT) integrated into synthetic workflows. This would allow for dynamic optimization of reaction conditions, leading to higher yields, purity, and more efficient production of this valuable chemical building block.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-Methylhept-6-enoic acid, and how is structural validation achieved?

- Answer : Synthesis typically involves protected intermediates, such as Fmoc derivatives, to stabilize reactive groups during stepwise reactions. For example, enantiomerically pure forms can be synthesized using chiral auxiliaries or asymmetric catalysis. Structural validation requires 1H/13C NMR for stereochemical confirmation and HPLC (e.g., chiral columns) to assess enantiomeric excess. Purity is confirmed via melting point analysis and mass spectrometry .

Q. What experimental precautions are critical for handling this compound in laboratory settings?

- Answer : The compound’s α,β-unsaturated carboxylic acid structure makes it prone to oxidation and hydrolysis. Storage under anhydrous conditions (e.g., argon atmosphere) at low temperatures (–20°C) is recommended. Use glove boxes for moisture-sensitive reactions, and monitor degradation via thin-layer chromatography (TLC) or UV-Vis spectroscopy .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be optimized using asymmetric catalysis?

- Answer : Catalytic systems like chiral Lewis acids (e.g., BINOL-derived catalysts) or organocatalysts (e.g., proline derivatives) can induce asymmetry. Reaction parameters (temperature, solvent polarity) must be systematically screened using Design of Experiments (DoE) . Enantiomeric excess is quantified via chiral HPLC or polarimetry , with kinetic resolution studies to identify rate-limiting steps .

Q. What computational strategies are effective in modeling the conformational behavior of this compound in solution?

- Answer : Molecular dynamics (MD) simulations with force fields (e.g., AMBER) model solvent interactions, while density functional theory (DFT) predicts electronic properties and reactive sites. Experimental validation involves comparing computed NMR chemical shifts or infrared (IR) spectra with empirical data. Solvent effects are analyzed using COSMO-RS or PCM models .

Q. How should contradictory biological activity data for this compound be reconciled in systematic reviews?

- Answer : Apply PRISMA guidelines for meta-analyses, focusing on PICO criteria (Population, Intervention, Comparator, Outcome). Assess bias using ROBINS-I or GRADE frameworks , and resolve heterogeneity via subgroup analysis (e.g., dose-response studies, cell line variability). Sensitivity analyses exclude outliers, and funnel plots detect publication bias .

Q. What crystallographic techniques are suitable for resolving the solid-state structure of this compound complexes?

- Answer : Single-crystal X-ray diffraction (e.g., using SHELXL for refinement) determines absolute configuration and intermolecular interactions. For poorly diffracting crystals, synchrotron radiation improves resolution. Powder XRD analyzes polymorphism, while Hirshfeld surfaces map packing motifs .

Methodological Considerations

- Data Analysis : Use multivariate statistics (e.g., PCA, PLS regression) to correlate structural features with reactivity or bioactivity .

- Ethical Reporting : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and disclose synthetic yields, characterization spectra, and raw data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.